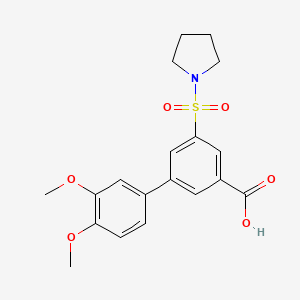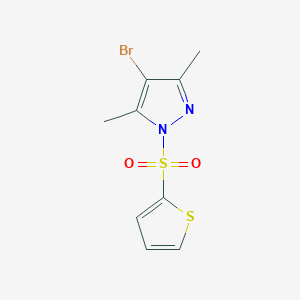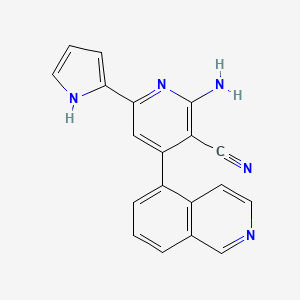![molecular formula C21H19N3O2 B5425979 2-[2-(3-methoxyphenyl)vinyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5425979.png)
2-[2-(3-methoxyphenyl)vinyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-methoxyphenyl)vinyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a chemical compound that has shown promise in scientific research for its potential therapeutic applications.
作用機序
The mechanism of action of 2-[2-(3-methoxyphenyl)vinyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves the modulation of various cellular pathways. In cancer cells, this compound inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It also induces apoptosis by activating caspase-3 and caspase-9. In the brain, this compound reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway. In pain signaling pathways, this compound modulates the activity of opioid receptors and voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects depending on the target cells and tissues. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In the brain, it reduces oxidative stress and inflammation, which can lead to neuroprotection. In pain signaling pathways, it modulates pain perception and can reduce pain sensitivity.
実験室実験の利点と制限
The advantages of using 2-[2-(3-methoxyphenyl)vinyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile in lab experiments include its potential therapeutic applications in various areas of scientific research, its relatively easy synthesis method, and its ability to modulate various cellular pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
将来の方向性
For research on 2-[2-(3-methoxyphenyl)vinyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile include:
1. Further investigation of its potential therapeutic applications in cancer treatment, neuroprotection, and pain management.
2. Optimization of its synthesis method to improve yield and purity.
3. Determination of its optimal dosage and administration for maximum efficacy and safety.
4. Development of novel derivatives of this compound with improved pharmacological properties.
5. Investigation of its potential interactions with other drugs and compounds.
Conclusion:
This compound is a promising chemical compound that has shown potential therapeutic applications in various areas of scientific research. Its mechanism of action involves the modulation of various cellular pathways, and it has various biochemical and physiological effects depending on the target cells and tissues. While there are advantages to using this compound in lab experiments, further research is needed to determine its optimal dosage and administration and to develop novel derivatives with improved pharmacological properties.
合成法
The synthesis of 2-[2-(3-methoxyphenyl)vinyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves the reaction of 3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form an enamine intermediate. The intermediate is then reacted with 1-phenylethylamine and 2-bromoacetonitrile to form the final product.
科学的研究の応用
2-[2-(3-methoxyphenyl)vinyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has shown potential therapeutic applications in various areas of scientific research, including cancer treatment, neuroprotection, and pain management. Studies have shown that this compound has anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to have analgesic properties by modulating pain signaling pathways.
特性
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15(17-8-4-3-5-9-17)23-21-19(14-22)24-20(26-21)12-11-16-7-6-10-18(13-16)25-2/h3-13,15,23H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJAPEPXKWFEBN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(N=C(O2)C=CC3=CC(=CC=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC2=C(N=C(O2)/C=C/C3=CC(=CC=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-1-{[6-(3-fluorophenyl)-3-pyridinyl]carbonyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5425907.png)

![4-{2-(acetylamino)-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5425914.png)

![{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5425929.png)


![2-chloro-4-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenol](/img/structure/B5425944.png)

![N-{2-[2-(2'-methylbiphenyl-3-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5425956.png)
![1-[5-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5425963.png)
![1-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5425965.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-methyl-1,3,4-thiadiazole](/img/structure/B5425967.png)
![N-ethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5425985.png)